Cas no 669083-52-7 (2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid)

2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid is a versatile organic compound featuring a pyridine ring linked to a methylaminoacetic acid moiety. This structure imparts chelating properties, making it useful in coordination chemistry and metal ion binding applications. Its bifunctional nature allows for modifications at both the carboxylic acid and tertiary amine groups, enabling its use as a building block in pharmaceutical and agrochemical synthesis. The compound’s stability and solubility in polar solvents enhance its utility in research and industrial processes. Its pyridine-based framework also suggests potential applications in catalysis or as a ligand in transition metal complexes, offering flexibility for tailored chemical transformations.
2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid structure
669083-52-7 structure
Product Name:2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid
CAS No:669083-52-7
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD07643172
CID:1003980
PubChem ID:6483882
Update Time:2025-10-30

2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid
    • (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
    • 2-[methyl(pyridin-2-ylmethyl)amino]acetic acid
    • 2-[methyl(2-pyridylmethyl)amino]acetic acid
    • AC1O5GLD
    • CTK5C5386
    • MolPort-002-013-376
    • N-methyl-N-(pyridin-2-ylmethyl)glycine(SALTDATA: 2HCl H2O)
    • SBB010657
    • ST090015
    • 669083-52-7
    • SCHEMBL12254507
    • AKOS000302981
    • CS-0362554
    • DTXSID20424345
    • Z424763400
    • N-Methyl-N-[(pyridin-2-yl)methyl]glycine
    • 2-(Methyl(pyridin-2-ylmethyl)amino)aceticacid
    • N-methyl-N-(pyridin-2-ylmethyl)glycine
    • AM101118
    • [methyl(pyridin-2-ylmethyl)amino]acetic acid
    • MDL: MFCD07643172
    • Inchi: 1S/C9H12N2O2/c1-11(7-9(12)13)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H,12,13)
    • InChI Key: ZWHPSRPVBRXIJM-UHFFFAOYSA-N
    • SMILES: OC(CN(C)CC1C=CC=CN=1)=O

Computed Properties

  • Exact Mass: 180.09000
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.198
  • PSA: 53.43000
  • LogP: 0.59800

2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid Pricemore >>

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Additional information on 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid

Introduction to 2-(Methyl(pyridin-2-ylmethyl)amino)acetic Acid (CAS No. 669083-52-7) in Modern Chemical and Pharmaceutical Research

2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid, identified by the chemical identifier CAS No. 669083-52-7, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, featuring a complex structure that includes a pyridine ring and an amino acid derivative, has garnered attention due to its potential applications in drug discovery and therapeutic development. The unique arrangement of functional groups in this compound makes it a promising candidate for further investigation, particularly in the context of designing novel bioactive molecules.

The structural framework of 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid consists of a central pyridine ring substituted with a methyl group and an ethylamine moiety, linked to an acetic acid side chain. This configuration imparts distinct chemical properties that could be exploited for various biological activities. The presence of both basic and acidic functional groups allows for diverse interactions with biological targets, making this compound a versatile scaffold for medicinal chemistry.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, cancer, and inflammation. The pyridine moiety in 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid is particularly noteworthy, as pyridine derivatives have been extensively studied for their potential to interact with enzymes and receptors involved in these pathways. For instance, studies have shown that certain pyridine-based compounds can inhibit kinases and other enzymes implicated in cancer progression, suggesting that 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid may exhibit similar inhibitory effects.

The acetic acid side chain in this compound also contributes to its potential bioactivity. Acetic acid derivatives are well-known for their ability to modulate metabolic pathways and have been explored as therapeutic agents in various diseases. The combination of these structural features makes 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid a compelling candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. Using molecular docking simulations, scientists have been able to identify potential binding sites for 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid on target proteins. These studies have revealed that the compound may interact with enzymes such as protein kinase A (PKA) and cyclic AMP-dependent protein kinase (PKC), which are involved in signal transduction pathways critical for cell growth and differentiation.

In addition to its potential as a kinase inhibitor, 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid has shown promise in preclinical studies as a modulator of neurotransmitter systems. The pyridine ring is known to be capable of binding to various neurotransmitter receptors, including those for serotonin and dopamine. This property suggests that the compound could be developed into a therapeutic agent for neurological disorders such as depression, anxiety, and Parkinson's disease.

The synthesis of 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid has been optimized through various synthetic routes to ensure high yield and purity. One common approach involves the condensation of methylamine with 2-pyridinemethanol followed by carboxylation at the terminal carbon atom. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing the environmental impact of producing this compound.

As research continues to uncover new applications for 2-(Methyl(pyridin-2-ylmethyl)amino)acetic acid, its importance in the chemical and pharmaceutical industries is likely to grow. The compound's unique structure and bioactivity make it a valuable tool for drug discovery, offering hope for the development of novel treatments for a wide range of diseases. With ongoing studies exploring its mechanisms of action and potential therapeutic applications, CAS No. 669083-52-7 is poised to play a significant role in future medical advancements.

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